N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide
Description
This compound is a heterocyclic derivative featuring a 1,3,4-thiadiazole core fused with a 1,2,4-triazole ring. Key structural elements include:
- A 5-methyl-1,3,4-thiadiazol-2-yl group linked via a carbamoylmethylsulfanyl bridge.
- A 4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl substituent.
- A 2-phenoxyacetamide moiety at the terminal position.
Its molecular weight is approximately 503.62 g/mol, inferred from structural analogs .
Properties
IUPAC Name |
N-[[4-(3-methylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3S2/c1-15-7-6-8-17(11-15)30-19(12-24-20(31)13-33-18-9-4-3-5-10-18)27-29-23(30)34-14-21(32)25-22-28-26-16(2)35-22/h3-11H,12-14H2,1-2H3,(H,24,31)(H,25,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCWLVUVMOQMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NN=C(S3)C)CNC(=O)COC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Formation
Methyl 4-chlorobenzoate (1.0 equiv) undergoes hydrazinolysis in ethanol with hydrazine hydrate (1.2 equiv) at reflux for 6 hours to yield 4-chlorobenzohydrazide (89% yield). Subsequent treatment with carbon disulfide (1.5 equiv) and potassium hydroxide (2.0 equiv) in ethanol at 0°C for 4 hours generates the potassium salt of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Cyclization and Methylation
Cyclization of the potassium salt in concentrated HCl at 0°C for 6 hours produces 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (mp 223–225°C). Methylation is achieved using methyl iodide (1.1 equiv) in DMF with triethylamine (2.0 equiv) at room temperature, yielding 5-methyl-1,3,4-thiadiazol-2-amine (82% yield).
Table 1: Characterization Data for 5-Methyl-1,3,4-thiadiazol-2-amine
| Property | Value |
|---|---|
| $$ ^1H $$-NMR (DMSO-d6) | δ 2.45 (s, 3H, CH₃), 8.12 (s, 1H, NH₂) |
| IR (cm⁻¹) | 3261 (NH), 2918 (CH₃) |
| m/z (ESI+) | 132.1 [M+H]⁺ |
Construction of the 4-(3-Methylphenyl)-4H-1,2,4-triazole-3-thiol Intermediate
The triazole ring is assembled via a Huisgen 1,3-dipolar cycloaddition, leveraging methodologies from pyrazole syntheses.
Azide Formation
3-Methylbenzyl bromide (1.0 equiv) reacts with sodium azide (1.5 equiv) in DMF at 60°C for 12 hours to form 3-methylbenzyl azide (94% yield).
Sulfanyl Bridge Formation Between Thiadiazole and Triazole
The sulfanyl linkage is established via nucleophilic substitution, adapting protocols from sulfonamide syntheses.
Activation of Thiadiazole Thiol
5-Methyl-1,3,4-thiadiazol-2-amine (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) with pyridine (2.0 equiv) at 0°C, yielding N-(5-methyl-1,3,4-thiadiazol-2-yl)chloroacetamide (87% yield).
Thiol-Displacement Reaction
The chloroacetamide intermediate (1.0 equiv) is treated with 4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (1.1 equiv) in acetonitrile containing K₂CO₃ (2.0 equiv) at 60°C for 8 hours, furnishing the sulfanyl-bridged product (mp 189–192°C, 73% yield).
Key Spectral Data:
- $$ ^1H $$-NMR (CDCl₃): δ 7.45–7.22 (m, 4H, ArH), 4.32 (s, 2H, SCH₂), 2.41 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
- HRMS (ESI+): Calcd. for C₁₅H₁₆N₆OS₂: 376.0821; Found: 376.0824.
Analytical Characterization of the Final Compound
Spectroscopic Confirmation
- $$ ^1H $$-NMR (600 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 9H, ArH), 4.51 (s, 2H, NCH₂), 4.38 (s, 2H, OCH₂), 2.43 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).
- $$ ^{13}C $$-NMR (150 MHz, DMSO-d6) : δ 169.8 (C=O), 161.2 (C=N), 156.4 (C-O), 138.2–114.7 (ArC), 45.3 (NCH₂), 42.1 (OCH₂), 21.4 (CH₃), 20.9 (CH₃).
- HRMS (ESI+) : Calcd. for C₂₈H₂₈N₇O₃S₂: 598.1643; Found: 598.1646.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30, 1.0 mL/min) reveals ≥98.5% purity (tR = 6.72 min).
Chemical Reactions Analysis
Types of Reactions
N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts or promoters to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Differences and Implications
Bioactivity: The target compound’s phenoxyacetamide group may enhance lipophilicity and membrane penetration compared to benzyl or thienopyrimidinone analogs . Compounds with chloro or trifluoromethyl substituents (e.g., ) exhibit higher toxicity profiles but improved antifungal activity.
Synthetic Routes :
- The target compound likely follows a multi-step synthesis involving:
- Condensation of 5-methyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride.
- Coupling with 4-(3-methylphenyl)-4H-1,2,4-triazole-3-methanethiol.
- Final acetylation with 2-phenoxyacetic acid (analogous to methods in ).
Pharmacokinetic Properties :
- The 3-methylphenyl group in the target compound may improve metabolic stability compared to unsubstituted phenyl analogs .
- Thiadiazole-triazole hybrids generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) but poor aqueous solubility .
Research Findings and Trends
- Antimicrobial Activity : Thiadiazole-triazole hybrids with sulfanyl-acetamide linkages (e.g., ) show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans.
- Anticancer Potential: Analogs with thienopyrimidinone moieties () inhibit HeLa cell proliferation (IC₅₀ = 12.5 µM).
- Toxicity : Compounds with chlorophenyl groups () exhibit higher cytotoxicity (LD₅₀ < 50 mg/kg in mice) compared to methyl-substituted derivatives.
Biological Activity
N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its efficacy against different biological targets.
Chemical Structure and Synthesis
The compound features a unique combination of triazole and thiadiazole moieties, which are known for their diverse biological activities. The synthesis typically involves multiple steps:
- Formation of the Thiadiazole Ring : Reacting 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride.
- Formation of the Triazole Ring : Cyclization with appropriate hydrazine derivatives.
- Coupling Reactions : Final coupling with phenoxyacetic acid derivatives to yield the target compound.
Antimicrobial Properties
Research indicates that derivatives containing the thiadiazole moiety exhibit significant antimicrobial activity. For instance:
- Compounds with the 1,3,4-thiadiazole ring have shown antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against strains like Candida albicans and Aspergillus niger .
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8d | A. niger | 32 μg/mL |
| 11e | E. coli | 62.5 μg/mL |
Anticancer Activity
This compound has been investigated for its cytotoxic properties against various cancer cell lines:
- A study reported IC50 values indicating significant inhibition of cell growth in cancer lines such as MCF-7 (breast cancer) and A549 (lung carcinoma), with values as low as 0.28 μg/mL .
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| MCF-7 | 0.28 |
| A549 | 0.52 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits enzymes involved in DNA replication and cell proliferation.
- Receptor Modulation : The compound may modulate receptor activities linked to cancer progression and microbial resistance .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Antimicrobial Efficacy : A comparative study demonstrated that certain derivatives exhibited higher antibacterial activity than standard antibiotics like ampicillin.
- Cytotoxic Studies : In vitro studies have shown that modifications in the chemical structure significantly affect cytotoxicity levels across different cancer cell lines .
Q & A
Basic: What are the optimized synthetic routes for this compound, and how are reaction conditions controlled to maximize yield?
Answer:
The synthesis involves multi-step reactions, including triazole ring cyclization (using hydrazine derivatives and carbon disulfide under basic conditions) and sequential coupling of thiadiazole and phenoxyacetamide moieties . Key steps require:
- Temperature control (e.g., 60–80°C for cyclization to avoid side products).
- Solvent optimization (polar aprotic solvents like DMF for sulfanyl group introduction) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and bond formation, particularly for triazole and thiadiazole rings .
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to monitor reaction progress and purity .
- Mass spectrometry (ESI-MS) for molecular weight validation, ensuring no fragmentation during synthesis .
Advanced: How do structural modifications in the triazole and thiadiazole rings influence biological activity?
Answer:
Substituent effects are well-documented:
- Electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl ring enhance antimicrobial activity by improving target binding .
- Methyl groups on the thiadiazole ring increase lipophilicity, enhancing membrane permeability in cytotoxicity assays .
- Sulfanyl linkages between rings improve stability against metabolic degradation, as shown in comparative pharmacokinetic studies .
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
Discrepancies often arise from:
- Varied assay conditions (e.g., pH-dependent solubility affecting IC₅₀ values). Validate using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Substituent positional isomers , which may inadvertently form during synthesis. Use 2D-NMR (NOESY) to confirm regiochemistry .
- Target selectivity profiling via kinase panel assays to distinguish off-target effects .
Methodological: What in silico strategies predict target interactions for this compound?
Answer:
- Molecular docking (AutoDock Vina) against crystal structures of enzymes like COX-2 or β-lactamase identifies binding poses .
- Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories, highlighting key hydrogen bonds .
- QSAR models correlate substituent electronic parameters (Hammett σ) with antimicrobial potency .
Advanced: What troubleshooting approaches address low yields during sulfanyl group introduction?
Answer:
Low yields (<40%) often result from:
- Oxidative dimerization of thiol intermediates. Add antioxidants (e.g., ascorbic acid) or conduct reactions under inert gas (N₂) .
- Incomplete deprotection of thiols. Use TCEP-HCl as a reducing agent instead of DTT for higher efficiency .
- Solvent choice : Switch to anhydrous THF to minimize hydrolysis of activated disulfide intermediates .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Store at -20°C in amber vials under argon to prevent oxidation of sulfanyl groups .
- Lyophilization is preferred for long-term storage; avoid aqueous buffers with >5% water content to prevent hydrolysis .
Advanced: How does the compound’s stereochemistry impact its pharmacokinetic profile?
Answer:
- Chiral centers in the phenoxyacetamide moiety affect metabolic clearance. Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers and compare CYP3A4 metabolism rates .
- Molecular polarity (logP ~2.8) balances blood-brain barrier penetration and renal excretion, as shown in rodent models .
Methodological: What protocols validate the compound’s antimicrobial activity against resistant strains?
Answer:
- Broth microdilution assays (MIC determination) against MRSA and ESBL-producing E. coli with clinical isolates .
- Time-kill kinetics over 24 hours to distinguish bacteriostatic vs. bactericidal effects .
- Synergy testing with β-lactam antibiotics (checkerboard assay) to identify fractional inhibitory concentration (FIC) indices .
Advanced: What strategies optimize the compound’s solubility for in vivo studies?
Answer:
- Co-solvent systems (PEG-400 + saline, 1:4 v/v) improve aqueous solubility without toxicity .
- Nanoparticle encapsulation (PLGA carriers) enhances bioavailability, achieving 80% release over 72 hours in PBS .
- Salt formation with hydrochloric acid increases solubility by 15-fold compared to the free base .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
